Mono(4-carboxybutyl) Phthalate-d4
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Overview
Description
Mono(4-carboxybutyl) Phthalate-d4 is a deuterium-labeled compound with the molecular formula C13H10D4O6 and a molecular weight of 270.27 . It is primarily used in research settings, particularly in the field of proteomics . This compound is a stable isotope-labeled metabolite, making it valuable for various analytical and biochemical studies .
Chemical Reactions Analysis
Mono(4-carboxybutyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mono(4-carboxybutyl) Phthalate-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of Mono(4-carboxybutyl) Phthalate-d4 involves its interaction with biological systems as a labeled metabolite. It is primarily used to trace the metabolic pathways and distribution of phthalates in biological systems . The deuterium labeling allows for precise tracking using mass spectrometry techniques . The molecular targets and pathways involved include enzymes responsible for the metabolism of phthalates and their subsequent excretion .
Comparison with Similar Compounds
Mono(4-carboxybutyl) Phthalate-d4 can be compared with other similar compounds such as:
Monobutyl Phthalate: This compound is a non-deuterated analog with similar chemical properties but lacks the isotopic labeling.
Di-n-pentyl Phthalate: Another phthalate compound used as a plasticizer, but with different alkyl chain lengths.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced analytical capabilities for research applications .
Biological Activity
Mono(4-carboxybutyl) phthalate-d4 (abbreviated as MCBP-d4) is a deuterated derivative of mono(4-carboxybutyl) phthalate, which is a metabolite of certain phthalate esters commonly used in industrial applications. Understanding the biological activity of MCBP-d4 is critical due to its potential implications for human health and environmental safety. This article reviews the available literature on the biological activity of MCBP-d4, focusing on its metabolic pathways, toxicological effects, and implications for human health.
- Chemical Name : this compound
- CAS Number : 1794737-39-5
- Molecular Formula : C13H10D4O6
- Molecular Weight : 270.27 g/mol
- Purity : >95% (HPLC) .
Metabolism and Excretion
MCBP-d4 is primarily formed through the metabolism of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Studies indicate that phthalates undergo hydrolysis and oxidation, leading to various metabolites, including MCBP-d4. The metabolic pathways involve:
The excretion of phthalate metabolites is typically through urine, where they can serve as biomarkers for exposure assessment .
Animal Studies
Research has demonstrated that exposure to phthalates, including MCBP-d4, can lead to various adverse biological effects:
- Reproductive Toxicity : In animal models, exposure to DEHP has been linked to reduced testosterone levels and developmental abnormalities in reproductive organs .
- Endocrine Disruption : Phthalates are known endocrine disruptors, potentially affecting hormone signaling pathways, which can result in altered reproductive outcomes and metabolic disorders .
Human Studies
Epidemiological studies have shown associations between urinary phthalate metabolite levels and various health outcomes:
- Obesity and Metabolic Disorders : Higher concentrations of phthalate metabolites in urine have been correlated with increased body mass index (BMI) and waist circumference .
- Pregnancy Outcomes : Maternal exposure to DEHP has been linked to adverse delivery outcomes, including preterm birth and low birth weight .
Case Studies
- Study on Urinary Phthalates and BMI : A study involving multivariate analysis found that specific phthalate metabolites were positively associated with BMI and waist circumference, suggesting a link between phthalate exposure and obesity-related health risks .
- Maternal Exposure Effects : A systematic review highlighted that maternal exposure to DEHP during pregnancy was associated with negative outcomes such as preterm delivery and developmental issues in offspring .
Biological Activity Summary Table
Properties
Molecular Formula |
C13H14O6 |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
2-(4-carboxybutoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/i1D,2D,5D,6D |
InChI Key |
UPTFBZUGRJWQKY-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCC(=O)O |
Origin of Product |
United States |
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